Diethyl 4-chloropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-chloropyridine-3,5-dicarboxylate is a chemical compound belonging to the pyridine family. It is characterized by its white crystalline powder form and has a molecular formula of C12H11ClNO4 with a molecular weight of 271.68 g/mol.
Mechanism of Action
- Inflammation often involves the activation of immune cells, such as white blood cells, which release inflammatory mediators like prostaglandins. These mediators play a crucial role in the inflammatory response .
- It may inhibit the biosynthesis of prostaglandins by interfering with cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2). Prostaglandins are lipid mediators that contribute to inflammation and pain .
- COX enzymes convert arachidonic acid into prostaglandins. Inhibition of COX prevents this conversion, reducing inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in the presence of sodium hydride. The reaction is typically carried out in dimethylformamide (DMF) at 0°C and then allowed to warm to room temperature, followed by stirring for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-chloropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The ester groups can be reduced to alcohols.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
Diethyl 4-chloropyridine-3,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Diethyl 4-chloropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Dichloropyridine: This compound has two chlorine atoms in the pyridine ring and exhibits different chemical properties and reactivity.
Dihydropyridine Derivatives: These compounds have a reduced pyridine ring and are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 4-chloropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVCLRAPMHDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592862 |
Source
|
Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244638-43-5 |
Source
|
Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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